molecular formula C18H20N6OS B2607689 benzo[c][1,2,5]thiadiazol-5-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 2034503-16-5

benzo[c][1,2,5]thiadiazol-5-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No. B2607689
CAS RN: 2034503-16-5
M. Wt: 368.46
InChI Key: ZTXBWVIZTYXQCG-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a research compound. Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential .


Synthesis Analysis

A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This is the first example to develop boron-based hypoxia agents .


Molecular Structure Analysis

The molecular formula of the compound is C18H22N6O3S2 and its molecular weight is 434.53. The synthesized hybrids were characterized by suitable spectroscopic techniques .


Chemical Reactions Analysis

The compound plays the role of an electron acceptor . A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Physical And Chemical Properties Analysis

The compound is a light-yellow to yellow powder or crystals . It has a melting point of 81-86 °C and should be stored at 2-8°C .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305, P338, P351) .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-22-17(11-15(19-22)12-2-3-12)23-6-8-24(9-7-23)18(25)13-4-5-14-16(10-13)21-26-20-14/h4-5,10-12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXBWVIZTYXQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[c][1,2,5]thiadiazol-5-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

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